

Preclinical Profile of Zelicapavir (EDP-938): An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

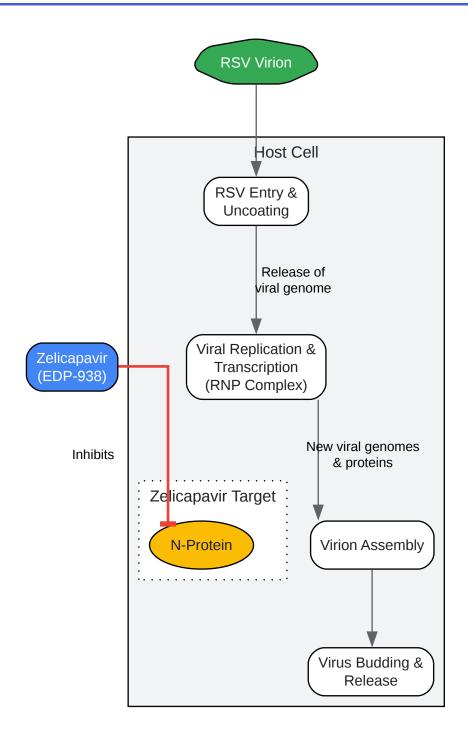
Executive Summary

Zelicapavir (formerly EDP-938) is a novel, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N-protein). Preclinical studies have demonstrated its potent, nanomolar activity against both RSV-A and RSV-B subtypes, including a range of clinical isolates. Zelicapavir acts on a post-entry viral replication step and has shown a high barrier to the development of resistance in vitro. In vivo, Zelicapavir has demonstrated significant antiviral efficacy in a non-human primate model of RSV infection. This document provides a comprehensive overview of the preclinical data, including detailed experimental protocols and key quantitative findings, to support further research and development of this promising antiviral candidate.

Mechanism of Action

Zelicapavir is a non-fusion replication inhibitor that targets the highly conserved RSV N-protein.[1][2] The N-protein is essential for viral replication, encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for transcription and replication by the viral RNA-dependent RNA polymerase. By binding to the N-protein, **Zelicapavir** disrupts its function, thereby inhibiting viral replication at a post-entry stage of the viral life cycle.[1][2] Time-of-addition studies have confirmed that **Zelicapavir** retains its antiviral activity even when introduced well after the initial viral infection of cells.[3]





Click to download full resolution via product page

Figure 1: Mechanism of Action of Zelicapavir in the RSV Life Cycle.

In Vitro Antiviral Activity

Zelicapavir has demonstrated potent antiviral activity against a range of RSV-A and RSV-B laboratory strains and clinical isolates across various cell lines, including physiologically



relevant primary human bronchial epithelial cells (HBECs).[1][2][3]

Quantitative Data: In Vitro Efficacy

The half-maximal effective concentrations (EC50) for **Zelicapavir** were determined using cytopathic effect (CPE) inhibition assays and viral load reduction assays (RT-qPCR).



Cell Line	RSV Strain	Assay Type	EC50 (nM)	Reference
HEp-2	RSV-A Long	CPE Inhibition	52 ± 12	[2]
Viral Load Reduction	89 ± 16	[2]		
RSV-A2	CPE Inhibition	28	[3]	_
Viral Load Reduction	54	[3]	_	
RSV-B VR-549	CPE Inhibition	72	[3]	_
Viral Load Reduction	110	[3]		
A549	RSV-A Long	CPE Inhibition	34	[3]
Viral Load Reduction	84	[3]		
Vero	RSV-A Long	CPE Inhibition	34	[3]
Viral Load Reduction	70	[3]		
HBECs	RSV-A Long	Viral Load Reduction	21	[1][2]
RSV-A M37	Viral Load Reduction	23	[1][2]	
RSV-B VR-955	Viral Load Reduction	64	[1][2]	
Clinical Isolates	10 RSV-A Strains	Virospot Reduction	43 (average)	[3]
10 RSV-B Strains	Virospot Reduction	51 (average)	[3]	

Experimental Protocols: In Vitro Assays



- Cell Lines: HEp-2 (human epidermoid carcinoma), A549 (human alveolar basal epithelial),
 Vero (African green monkey kidney), and primary human bronchial epithelial cells (HBECs)
 were used.[2][3]
- Virus Strains: Laboratory-adapted strains (RSV-A Long, RSV-A2, RSV-A M37, RSV-B VR-955) and a panel of 20 clinical isolates (10 RSV-A, 10 RSV-B) were utilized for activity testing.[2][3]
- Cells were seeded in 96-well plates and allowed to adhere.
- Cells were infected with RSV at a specified multiplicity of infection (MOI).
- Serial dilutions of **Zelicapavir** were added to the infected cells.
- Plates were incubated for 5-6 days.
- Cell viability was assessed using a reagent such as CellTiter-Glo®.
- EC50 values were calculated as the drug concentration required to inhibit virus-induced cell death by 50%.[2][3]
- Cells were infected and treated with Zelicapavir as described for the CPE assay.
- After the incubation period, total RNA was extracted from the cells.
- Reverse transcription quantitative polymerase chain reaction (RT-qPCR) was performed to quantify RSV-specific RNA levels.
- EC50 values were calculated as the drug concentration that reduced viral RNA levels by 50% compared to untreated controls.[2]

In Vivo Efficacy

The in vivo antiviral activity of **Zelicapavir** was evaluated in an African green monkey model, which is a well-established model for RSV infection.[4]





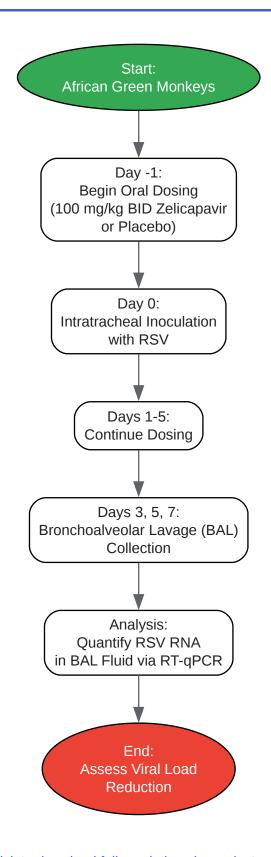
Quantitative Data: In Vivo Efficacy in African Green

Monkeys

Animal Model	Treatment Regimen	Outcome Measure	Result	Reference
African Green Monkey	100 mg/kg Zelicapavir, oral, twice daily for 6 days	RSV RNA in Bronchoalveolar Lavage (BAL) Fluid	Viral load was below the limit of detection by day 3 post-infection, compared to a peak of 10^6 copies/mL on day 5 in untreated animals.	[4]

Experimental Protocol: Non-Human Primate Model





Click to download full resolution via product page

Figure 2: Experimental Workflow for the In Vivo Efficacy Study in African Green Monkeys.



- Animal Model: Adult African green monkeys were used.
- Acclimation: Animals were acclimated to the facility prior to the study.
- Dosing: Animals were orally dosed with Zelicapavir (100 mg/kg) or a placebo, twice daily for 6 days. Dosing commenced 24 hours prior to virus inoculation.[4]
- Infection: On day 0, animals were anesthetized and infected via intratracheal inoculation with an RSV-A strain.
- Sample Collection: Bronchoalveolar lavage (BAL) fluid was collected at multiple time points (e.g., days 3, 5, and 7 post-infection).
- Viral Load Quantification: RSV RNA levels in the BAL fluid were quantified using RT-qPCR to determine the extent of viral replication and the effect of the treatment.[4]

Preclinical Pharmacokinetics

The pharmacokinetic (PK) profile of **Zelicapavir** was assessed in multiple preclinical species following both intravenous and oral administration.

Quantitative Data: Pharmacokinetic Parameters

Species	Oral Bioavailability (%)	Key In Vitro Parameters	Reference
Mouse	35.4%	Caco-2 Permeability: 3.6×10^{-6} cm/sec	[1][4]
Rat	35.7%	Human Liver Microsome Intrinsic Clearance: 5 µL/min/mg	[1][4]
Dog	27.1%	[1][4]	
Monkey	39.5%	[1][4]	_

Experimental Protocols: Pharmacokinetic Studies



- Animal Models: Pharmacokinetic studies were conducted in mice, rats, dogs, and cynomolgus monkeys.[4]
- Administration: Zelicapavir was administered as a single intravenous dose to determine clearance and volume of distribution, and as a single oral dose (formulated in 0.5% methylcellulose) to determine absorption and bioavailability.[1][4]
- Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated for drug concentration analysis.
- Bioanalysis: Plasma concentrations of Zelicapavir were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- In Vitro Assays:
 - Permeability: Caco-2 cell monolayers were used to assess the in vitro permeability of Zelicapavir.[4]
 - Metabolic Stability: Human liver microsomes were used to determine the in vitro intrinsic clearance rate.[4]

Resistance Profile

In vitro resistance studies indicate that **Zelicapavir** has a high barrier to resistance compared to other classes of RSV inhibitors, such as fusion or polymerase inhibitors.[1][2] Viruses that did develop resistance to **Zelicapavir** contained mutations in the N-protein, confirming its target.[2] Importantly, these resistant variants often demonstrated reduced viral fitness compared to the wild-type virus.[3] No cross-resistance was observed with other classes of RSV inhibitors.[1]

Conclusion

The preclinical data for **Zelicapavir** strongly support its development as a potent, orally administered antiviral for the treatment of RSV infection. It demonstrates robust in vitro activity against a wide range of RSV strains and significant in vivo efficacy in a relevant non-human primate model. Its mechanism of action, targeting the essential N-protein, combined with a high



barrier to resistance and favorable pharmacokinetic properties across multiple species, establishes a solid foundation for its continued clinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model | PLOS Pathogens [journals.plos.org]
- 4. 667. Preclinical Pharmacokinetic and Pharmacodynamic Characterization of EDP-938, a Novel and Potent NonFusion Replication Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of Zelicapavir (EDP-938): An In-Depth Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566439#preclinical-studies-of-zelicapavir-in-rsv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com